3-Cyano-N-(6-methylpyridin-2-yl)benzamide is a chemical compound notable for its unique structural characteristics, which include a cyano group and a 6-methylpyridine moiety attached to a benzamide framework. Its molecular formula is C13H11N3O, with a molecular weight of 227.25 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities and structural similarities to other biologically active compounds.
3-Cyano-N-(6-methylpyridin-2-yl)benzamide can be sourced from various chemical suppliers and is classified under organic compounds, specifically within the categories of nitriles and amides. Its classification is significant as it may influence its reactivity and interactions with biological systems .
The synthesis of 3-cyano-N-(6-methylpyridin-2-yl)benzamide can be accomplished through several methodologies, including:
The synthesis typically involves starting materials that include 6-methylpyridin-2-amine and appropriate benzoyl chlorides or related derivatives. The reaction conditions may vary, but they often require solvents such as dichloromethane or acetonitrile, along with catalysts like palladium complexes for coupling reactions .
The molecular structure of 3-cyano-N-(6-methylpyridin-2-yl)benzamide features:
The structural representation can be depicted as follows:
3-Cyano-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical transformations:
Reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and minimize side products. For instance, palladium-catalyzed reactions are sensitive to the choice of ligands and reaction atmosphere .
The mechanism of action for 3-cyano-N-(6-methylpyridin-2-yl)benzamide primarily involves its interaction with metabotropic glutamate receptors. Preliminary studies suggest that this compound may selectively bind to these receptors, influencing downstream signaling pathways associated with neurological functions.
Further investigations are needed to elucidate the binding affinity and efficacy of this compound compared to other known ligands, particularly in the context of treating anxiety and depression .
Relevant data on melting points, boiling points, and spectral characteristics (e.g., NMR, IR spectra) would provide further insights into its physical properties .
3-Cyano-N-(6-methylpyridin-2-yl)benzamide has potential applications in:
The cyano (–C≡N) group at the meta-position of the benzamide ring in 3-cyano-N-(6-methylpyridin-2-yl)benzamide is a critical determinant for high-affinity binding and negative allosteric modulation of metabotropic glutamate receptor subtype 5 (mGluR5). This substituent enhances interactions within the transmembrane allosteric binding pocket, primarily through dipole-dipole interactions and hydrogen bonding with Thr³⁸⁰ and Pro⁶⁵⁵ residues [1] [6]. The electron-withdrawing nature of the cyano group reduces the electron density of the benzamide ring, facilitating π-stacking with Phe⁶⁵⁸ and Tyr⁶⁵⁹ [3].
Table 1: Impact of Cyano Substitution on mGluR5 Binding Affinity
Compound | R¹ (Benzamide meta-Substituent) | mGluR5 Ki (nM) |
---|---|---|
3-Cyano-N-(6-methylpyridin-2-yl)benzamide | –CN | 2.7 ± 0.7 |
3-Fluoro-N-(6-methylpyridin-2-yl)benzamide | –F | 11.4 ± 3.0 |
N-(6-methylpyridin-2-yl)benzamide | –H | >10,000 |
Replacement of the cyano group with halogens (e.g., fluorine) or hydrogen results in 4- to >3,700-fold reductions in binding affinity, underscoring its unique electronic and steric properties [1] [6]. Molecular dynamics simulations confirm that the cyano group’s vector orientation optimally positions the benzamide ring for hydrophobic contacts with Ile⁶⁵² and Leu⁷⁴³, stabilizing the inactive conformation of mGluR5 [3].
The amide linkage in 3-cyano-N-(6-methylpyridin-2-yl)benzamide serves as a bioisosteric replacement for the alkyne bridge in classical mGluR5 antagonists (e.g., MPEP: 2-methyl-6-(phenylethynyl)pyridine). While alkyne-based antagonists exhibit sub-nanomolar potency (e.g., MPEP Ki = 13 ± 1 nM), amide-linked analogs typically show moderate-to-high nanomolar affinity due to reduced conformational rigidity [1] [5].
Table 2: Structural and Pharmacological Comparison of Alkyne vs. Amide Linkers
Scaffold Type | Representative Compound | Linker | mGluR5 Ki (nM) | cLogP |
---|---|---|---|---|
Alkyne | MPEP | –C≡C– | 13 ± 1 | 3.8 |
Amide | 3-Cyano-N-(6-methylpyridin-2-yl)benzamide | –NHC(O)– | 2.7 ± 0.7 | 4.2 |
Hybrid | 3-(Pyridin-3-ylethynyl)benzamide | –C≡C– + –NHC(O)– | 0.9 ± 0.2 | 3.2 |
Key SAR observations include:
Pharmacophore models for mGluR5 antagonists identify four essential features in 3-cyano-N-(6-methylpyridin-2-yl)benzamide:
Table 3: Pharmacophore Features of Key mGluR5 Antagonists
Pharmacophore Feature | 3-Cyano-N-(6-methylpyridin-2-yl)benzamide | MPEP | CDPPB (PAM) |
---|---|---|---|
Aromatic Ring 1 | Pyridine (6-methyl) | Pyridine (2-methyl) | Pyrazole |
Linker | Amide | Alkyne | Benzamide |
Aromatic Ring 2 | Benzene (meta-CN) | Benzene | Benzene (meta-CN) |
Key Interaction | Ser⁶⁵⁸ H-bond | Pro⁶⁵⁵ H-bond | Thr³⁸⁰ H-bond |
1,2,4-Oxadiazole bioisosteres of the amide bond (e.g., in compound 55 from [1]) retain sub-micromolar affinity by preserving bond angles and electronic properties. However, they exhibit reduced metabolic stability compared to amides due to hepatic oxidation [8].
The cyano group in 3-cyano-N-(6-methylpyridin-2-yl)benzamide exhibits distinct advantages over halogen or alkyl bioisosteres:
Electronic Effects
– Cyano (–CN): Withdraws electrons (σₘ = 0.56), polarizing the benzamide ring to strengthen π-stacking (ΔG = −5.2 kcal/mol).– Fluoro (–F): Weak electron-withdrawal (σₘ = 0.34) improves affinity only 4-fold over hydrogen but reduces metabolic clearance by blocking para-hydroxylation [4].– Methyl (–CH₃): Electron-donating (σₘ = −0.07) disrupts dipole interactions, reducing affinity 15-fold [1].
Steric and Lipophilic Profiles
Substituent | Van der Waals Volume (ų) | cLogP | mGluR5 Ki (nM) |
---|---|---|---|
–CN | 23 | 4.2 | 2.7 ± 0.7 |
–CF₃ | 42 | 5.1 | 4.0 ± 0.6 |
–F | 15 | 3.0 | 11.4 ± 3.0 |
–CH₃ | 24 | 3.5 | 40.1 ± 5.2 |
The trifluoromethyl (–CF₃) group approaches cyano’s potency due to similar volume and electronegativity but increases lipophilicity (cLogP = 5.1), risking off-target binding [4] [1]. Deuterated cyano analogs (–C≡N vs. –C≡¹³N) show identical affinity, confirming electronic effects dominate over isotopic sterics [4].
Metabolic Stability
Cyano substitution mitigates oxidative metabolism by cytochrome P450 enzymes:
Halogenated analogs (e.g., 3-fluoro) exhibit prolonged in vivo exposure but suffer from reduced CNS penetration due to increased polarity [1].
"The meta-cyano group in pyridine-benzamide scaffolds is irreplaceable for optimal mGluR5 antagonism, balancing electronic, steric, and pharmacokinetic properties superior to halogen or alkyl bioisosteres" [1] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0